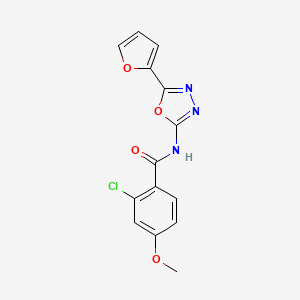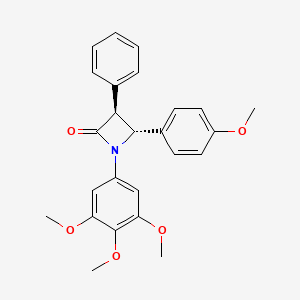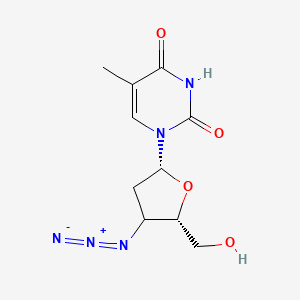
3-epi-Azido-3-deoxythymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-epi-Azido-3-deoxythymidine is a purine nucleoside analog known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies . This compound is structurally similar to azidothymidine (AZT), a well-known antiviral agent used in the treatment of HIV. The unique structural features of this compound make it a valuable compound in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-epi-Azido-3-deoxythymidine typically involves the azidation of 3-deoxythymidine. One common method includes the reaction of 3-deoxythymidine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the azide group replaces the hydroxyl group at the 3’ position of the thymidine molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed for purification . The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-epi-Azido-3-deoxythymidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the azido group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the azido group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Sodium azide (NaN3) and other nucleophiles are employed under suitable conditions.
Major Products Formed
The major products formed from these reactions include amino derivatives, oxo derivatives, and various substituted analogs. These products have distinct chemical and biological properties, making them useful in different research applications .
Aplicaciones Científicas De Investigación
3-epi-Azido-3-deoxythymidine has a wide range of scientific research applications:
Biology: The compound is studied for its effects on cellular processes, including DNA synthesis and repair.
Medicine: It has potential as an antiviral and anticancer agent.
Mecanismo De Acción
The mechanism of action of 3-epi-Azido-3-deoxythymidine involves its incorporation into DNA during replication. The compound acts as a chain terminator, preventing the elongation of the DNA strand. This inhibition of DNA synthesis leads to the suppression of viral replication and the induction of apoptosis in cancer cells . The molecular targets include DNA polymerase and reverse transcriptase enzymes, which are crucial for DNA replication and repair .
Comparación Con Compuestos Similares
3-epi-Azido-3-deoxythymidine is similar to other nucleoside analogs such as:
Azidothymidine (AZT): Both compounds inhibit DNA synthesis, but this compound has a different stereochemistry, which may affect its biological activity.
3’-Azido-3’-deoxythymidine: This compound is also an azido derivative of thymidine and shares similar antiviral properties.
2’,3’-Dideoxyinosine (ddI): Another nucleoside analog used in antiviral therapy, but with a different mechanism of action.
The uniqueness of this compound lies in its specific stereochemistry and its potential for targeted therapy in cancer and viral infections .
Propiedades
Fórmula molecular |
C10H13N5O4 |
|---|---|
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6?,7-,8-/m1/s1 |
Clave InChI |
HBOMLICNUCNMMY-SPDVFEMOSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)CO)N=[N+]=[N-] |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B15141353.png)
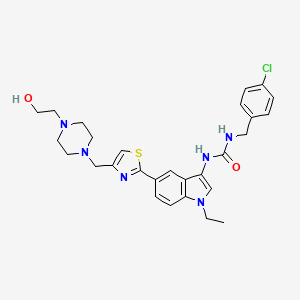
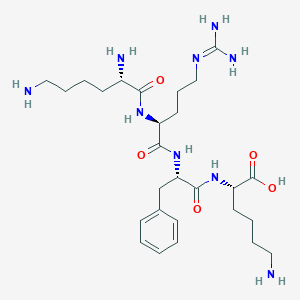
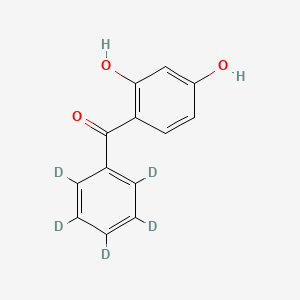

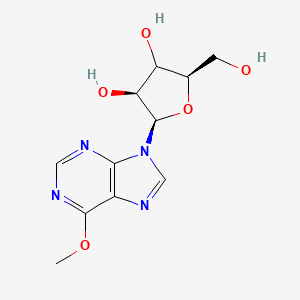

![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15141401.png)

